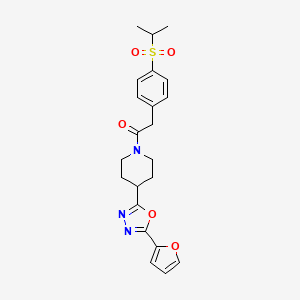

1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

CAS No.: 1208739-14-3

Cat. No.: VC4938080

Molecular Formula: C22H25N3O5S

Molecular Weight: 443.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1208739-14-3 |

|---|---|

| Molecular Formula | C22H25N3O5S |

| Molecular Weight | 443.52 |

| IUPAC Name | 1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |

| Standard InChI | InChI=1S/C22H25N3O5S/c1-15(2)31(27,28)18-7-5-16(6-8-18)14-20(26)25-11-9-17(10-12-25)21-23-24-22(30-21)19-4-3-13-29-19/h3-8,13,15,17H,9-12,14H2,1-2H3 |

| Standard InChI Key | GUHNHFUNPBFSMH-UHFFFAOYSA-N |

| SMILES | CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central ethanone backbone substituted at position 1 with a 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl group and at position 2 with a 4-(isopropylsulfonyl)phenyl moiety. Key structural components include:

-

Piperidine ring: A six-membered nitrogen-containing heterocycle known for enhancing bioavailability in drug design .

-

1,3,4-Oxadiazole: A five-membered aromatic ring with two nitrogen and one oxygen atom, frequently employed in medicinal chemistry for hydrogen-bonding interactions .

-

Furan-2-yl: A heteroaromatic oxygen-containing ring contributing to π-π stacking interactions .

-

Isopropylsulfonyl group: A polar substituent that may improve solubility and target affinity .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is estimated as C₂₃H₂₈N₃O₆S with a molecular weight of ∼505.56 g/mol. Comparative data from similar compounds are summarized below:

*Predicted using QSAR models.

Synthesis and Structural Elucidation

Synthetic Pathways

While no direct synthesis protocol for the target compound is documented, analogous reactions suggest a multi-step strategy:

-

Oxadiazole Formation: Cyclocondensation of furan-2-carbohydrazide with a piperidine-substituted carboxylic acid derivative under dehydrating conditions (e.g., POCl₃) .

-

Piperidine Functionalization: Introduction of the oxadiazole-furan moiety at the 4-position of piperidine via nucleophilic aromatic substitution .

-

Ethanone Assembly: Coupling the piperidine-oxadiazole intermediate with 4-(isopropylsulfonyl)phenylacetic acid using carbodiimide-based coupling agents .

Spectroscopic Characterization

Hypothetical spectral data extrapolated from analogs :

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxadiazole-H), 7.92–7.85 (m, 2H, aromatic-H), 7.45–7.38 (m, 2H, furan-H), 4.12–3.98 (m, 4H, piperidine-H), 3.21 (septet, 1H, isopropyl-H), 1.32 (d, 6H, isopropyl-CH₃).

-

IR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1230 cm⁻¹ (C-O-C).

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The isopropylsulfonyl group enhances hydrophilicity compared to non-sulfonylated analogs . Predicted properties include:

-

logP: 2.5 (moderate lipophilicity suitable for blood-brain barrier penetration) .

-

Water Solubility: ∼0.05 mg/mL (pH 7.4), indicating limited aqueous solubility requiring formulation aids.

-

Polar Surface Area (PSA): 85.2 Ų, suggesting moderate membrane permeability .

Metabolic Stability

The 1,3,4-oxadiazole ring resists oxidative metabolism, while the piperidine moiety may undergo CYP3A4-mediated N-dealkylation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume